molecular formula C20H19N3O2 B5722584 ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate

ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate

Cat. No. B5722584
M. Wt: 333.4 g/mol
InChI Key: JUBVSLGEXSIYGV-UHFFFAOYSA-N
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Description

Ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, also known as EBIM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EBIM belongs to the class of imidazo[1,2-a]benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, it has been proposed that ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has also been shown to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and cell division. The antiviral and antibacterial activity of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is thought to be due to its ability to disrupt the viral or bacterial membrane, leading to cell death.
Biochemical and Physiological Effects:
ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been shown to affect several biochemical and physiological processes in cells. It has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to the suppression of angiogenesis, which is important for the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activity against several targets, making it a promising candidate for drug development. However, there are also some limitations associated with the use of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate in lab experiments. Its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. One area of interest is the development of more potent derivatives of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate that exhibit improved pharmacological properties. Another area of research is the identification of the molecular targets of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, which can provide insights into its mechanism of action. Additionally, the use of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate in combination with other anticancer or antiviral agents can be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate involves a multistep process that starts with the condensation of 2,3-diaminotoluene with benzaldehyde to form 2-methyl-9H-imidazo[1,2-a]benzimidazole. The resulting compound is then esterified with ethyl chloroformate in the presence of a base to yield ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

Ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 4-benzyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-25-19(24)18-14(2)21-20-22(13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23(18)20/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVSLGEXSIYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate

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